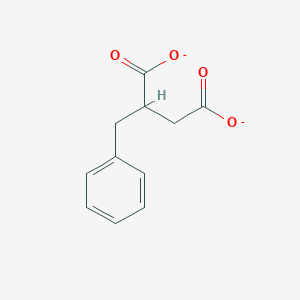

2-Benzylsuccinate

説明

Contextual Significance in Environmental and Biological Systems

2-Benzylsuccinate is a crucial intermediate in the anaerobic degradation of toluene (B28343), a widespread environmental pollutant. mdpi.comhmdb.ca Its presence in contaminated anaerobic environments, such as groundwater aquifers and sediments, serves as a biomarker to assess the extent of both contamination and natural bioremediation processes. mdpi.com The biodegradation of aromatic compounds like toluene is a significant process in anoxic environments, where microorganisms convert these substances into a few central intermediates, with benzoyl-CoA being a key player. hmdb.ca The pathway involving this compound is central to the anaerobic metabolism of toluene and other related aromatic hydrocarbons. karger.comresearchgate.net

The initial step in this metabolic pathway is the remarkable, stereospecific addition of the methyl group of toluene to a fumarate (B1241708) molecule, a reaction catalyzed by the enzyme benzylsuccinate synthase (BSS). karger.comuni-marburg.de This process is noteworthy because it activates the chemically inert toluene molecule under anaerobic conditions. karger.comd-nb.info The resulting (R)-benzylsuccinate is then further metabolized through a modified β-oxidation pathway to ultimately form benzoyl-CoA and succinyl-CoA. mdpi.comuni-marburg.de This metabolic route is not limited to toluene; similar fumarate addition reactions are employed by various bacteria to degrade other hydrocarbons like xylenes, cresols, and even alkanes. karger.comasm.org

The enzyme responsible, benzylsuccinate synthase, is a glycyl radical enzyme that is highly sensitive to oxygen, restricting its industrial utility to anaerobic environments. wikipedia.org Despite this limitation, the study of this compound and its metabolic pathway provides critical insights into the microbial strategies for degrading persistent organic pollutants. wikipedia.orgpnas.org

Discovery and Initial Characterization in Microbial Metabolism

The role of this compound as a true intermediate in anaerobic toluene metabolism was a significant discovery that resolved a decade-long mystery in microbiology. karger.comd-nb.info For years, hydrocarbons were thought to be resistant to microbial degradation without oxygen. karger.comd-nb.info While this compound had been detected in the supernatants of many toluene-degrading anaerobic bacteria, it was initially dismissed as a dead-end metabolite because it did not support the growth of these organisms when supplied externally. karger.com

The breakthrough came with in vitro experiments using extracts of the denitrifying bacterium Thauera aromatica, which demonstrated the necessity of a fumarate co-substrate for the formation of this compound from toluene. karger.comrhea-db.org These findings, first reported by Biegert et al. in 1996, were subsequently confirmed in other toluene-degrading bacteria, including strains of Azoarcus, Desulfobacula, and Blastochloris sulfoviridis. karger.com

The enzyme catalyzing this novel reaction, benzylsuccinate synthase (BSS), was first purified and characterized from Thauera aromatica and Azoarcus sp. strain T. karger.comd-nb.info It was identified as a glycyl radical enzyme that catalyzes the formation of (R)-benzylsuccinate from toluene and fumarate under strictly anoxic conditions. karger.comnih.gov The enzyme is composed of three subunits (α, β, and γ), with the large α-subunit containing the active site. nih.govnih.gov Further research elucidated the subsequent steps in the pathway, a modified β-oxidation of benzylsuccinate to benzoyl-CoA and succinyl-CoA, with the enzymes encoded by the bbs operon. karger.comd-nb.info

Stereoisomeric Forms and Research Distinctions

The stereochemistry of this compound is a critical aspect of its biological activity and research focus. The enzymatic reaction catalyzed by benzylsuccinate synthase is highly stereospecific, exclusively producing the (R)-benzylsuccinate enantiomer. mdpi.comnih.govmdpi.com Studies have shown that the formation of (R)-benzylsuccinate involves the addition of toluene to the re face of a C-2 carbon of fumarate. nih.govasm.org This stereospecificity is a key feature of the anaerobic toluene degradation pathway. nih.gov

In contrast, the (S)-benzylsuccinate enantiomer is not produced in this natural pathway. mdpi.com However, (S)-benzylsuccinate has its own significance as a specific building block for the synthesis of mitiglinide, a drug used for treating diabetes. mdpi.com

Research has highlighted the distinct roles of the two enantiomers. For instance, only (R)-benzylsuccinate is active as a carboxypeptidase inhibitor and is the form metabolized by toluene-degrading bacteria. mdpi.com Experiments with purified succinyl-CoA:(R)-benzylsuccinate CoA-transferase, an enzyme in the degradation pathway, showed that it only converts (R)-benzylsuccinate and has no activity with the (S) enantiomer. nih.gov Similarly, in vitro assays with permeabilized cells of toluene-degrading bacteria demonstrated that they could metabolize (+)-benzylsuccinate (the R form) but not (−)-benzylsuccinate (the S form). asm.org

The clear distinction between the biological activity of the (R) and (S) forms underscores the high degree of specificity in the enzymatic processes governing microbial metabolism. mdpi.comnih.gov

Table 1: Key Research Findings on this compound

| Finding | Description | Key Organisms Studied | Significance |

|---|---|---|---|

| Role as a Biomarker | Presence indicates anaerobic toluene degradation in contaminated sites. mdpi.com | Various environmental bacteria | Allows for monitoring of natural bioremediation. mdpi.com |

| Enzymatic Synthesis | Formed by the addition of toluene to fumarate, catalyzed by benzylsuccinate synthase (BSS). karger.comwikipedia.org | Thauera aromatica, Azoarcus sp., Desulfobacula toluolica karger.comnih.govnih.gov | Revealed a novel mechanism for anaerobic hydrocarbon activation. d-nb.infoasm.org |

| Metabolic Pathway | (R)-Benzylsuccinate is degraded via β-oxidation to benzoyl-CoA and succinyl-CoA. mdpi.comuni-marburg.de | Thauera aromatica d-nb.info | Elucidates the complete anaerobic degradation pathway of toluene. d-nb.info |

| Stereospecificity | BSS exclusively produces the (R)-enantiomer. nih.govmdpi.com The subsequent enzyme, succinyl-CoA:(R)-benzylsuccinate CoA-transferase, is also specific to the (R)-form. nih.gov | Thauera aromatica, denitrifying strain T nih.govasm.orgnih.gov | Highlights the high specificity of the enzymes involved in the pathway. mdpi.comnih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-benzylbutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOFKXZQQDSVFH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)[O-])C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Metabolism and Pathways

Anaerobic Toluene (B28343) Degradation Pathway

Toluene, a monoaromatic hydrocarbon, was once thought to be resistant to microbial breakdown in the absence of oxygen. karger.com However, numerous anaerobic bacteria have been identified that can utilize toluene as a carbon and energy source. karger.comasm.org These microorganisms employ a unique metabolic strategy to activate the chemically stable toluene molecule, initiating its degradation. karger.com This pathway is significant across various anaerobic conditions, including nitrate, sulfate, iron (III), manganese (IV), or carbonate-reducing environments. frontiersin.org

The initial and defining step in the anaerobic degradation of toluene is the addition of a fumarate (B1241708) molecule to the methyl group of toluene. frontiersin.orgnih.govresearchgate.net This reaction, catalyzed by the enzyme benzylsuccinate synthase (BSS), produces (R)-benzylsuccinate. karger.comwikipedia.orgacs.org BSS is a glycyl radical enzyme, a class of enzymes known for catalyzing chemically challenging reactions. karger.comwikipedia.orgresearchgate.net The reaction is highly stereospecific, exclusively forming the (R)-enantiomer of benzylsuccinate. karger.comasm.org

The benzylsuccinate synthase enzyme is a complex protein typically composed of three subunits: alpha (α), beta (β), and gamma (γ), encoded by the bssA, bssB, and bssC genes, respectively. frontiersin.orgnih.gov The α-subunit contains the glycyl radical and the active site where the carbon-carbon bond between toluene and fumarate is formed. wikipedia.orgnih.gov The β and γ subunits are essential for the enzyme's stability and structure. wikipedia.org This fumarate addition is the universal first step in anaerobic toluene metabolism for all known degrading bacteria. nih.govmlbke.com

Following its formation, (R)-benzylsuccinate is channeled into a modified β-oxidation pathway to be further metabolized. frontiersin.orgresearchgate.netmdpi.com This pathway ultimately converts benzylsuccinate into benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. lsu.eduoup.comasm.org

The key enzymatic steps in this pathway are:

Activation to CoA thioester : Benzylsuccinate is first activated by a specific CoA transferase, succinyl-CoA:(R)-benzylsuccinate CoA-transferase (encoded by bbsEF genes), which forms 2-(R)-benzylsuccinyl-CoA. karger.commdpi.comasm.org

Dehydrogenation : Benzylsuccinyl-CoA dehydrogenase (BbsG) then oxidizes benzylsuccinyl-CoA to (E)-benzylidenesuccinyl-CoA. karger.commdpi.com

Hydration : Phenylitaconyl-CoA hydratase (BbsH) adds a water molecule to (E)-benzylidenesuccinyl-CoA. researchgate.net

Second Dehydrogenation : A 3-hydroxyacyl-CoA dehydrogenase (BbsCD) carries out another oxidation step. researchgate.net

Thiolysis : Finally, benzoylsuccinyl-CoA thiolase (BbsB) cleaves the molecule, yielding benzoyl-CoA and succinyl-CoA. researchgate.netuni-marburg.de

All the enzymes involved in this β-oxidation pathway are encoded by the bbs gene operon, which is typically induced by the presence of toluene. frontiersin.orgasm.orgresearchgate.net

2-Benzylsuccinate is an obligate intermediate in the anaerobic degradation of toluene in all known bacterial species that perform this process. mdpi.comresearchgate.netresearchgate.netnih.gov Its formation is the committed step that initiates the entire metabolic sequence. The detection of benzylsuccinate or its metabolites in an environment is a strong indicator that anaerobic toluene degradation is occurring. nih.govasm.org While benzylsuccinate itself is further metabolized, under certain conditions, related dead-end metabolites like benzylfumaric acid can accumulate. asm.orgnih.gov The enzymes of the subsequent β-oxidation pathway are reversible, but the initial benzylsuccinate synthase reaction is considered thermodynamically irreversible under physiological conditions. mdpi.com

Subsequent β-Oxidation Pathway to Benzoyl-CoA

Microbial Biodiversity and Environmental Relevance

The capacity to degrade toluene anaerobically via the benzylsuccinate pathway is not confined to a single group of bacteria but is found across diverse taxonomic lineages. researchgate.netnih.gov This metabolic capability has significant implications for the natural attenuation of hydrocarbon contamination in anoxic environments.

The anaerobic degradation of toluene has been extensively studied in denitrifying bacteria such as Thauera aromatica and Azoarcus species. frontiersin.orgnih.gov However, this pathway is also present in a wide range of other bacteria, including:

Sulfate-reducing bacteria (e.g., Desulfobacula, Desulfotignum) nih.govasm.org

Iron-reducing bacteria (e.g., Geobacter metallireducens) frontiersin.orgnih.gov

Methanogenic consortia lsu.edu

Denitrifying bacteria from the genera Magnetospirillum and Dechloromonas nih.govnih.gov

The genes for benzylsuccinate synthase (bss) and the β-oxidation pathway (bbs) are highly conserved across these different bacterial groups, highlighting a common evolutionary origin for this metabolic route. mdpi.comresearchgate.net

Below is an interactive table summarizing some of the key bacterial genera known to utilize the this compound pathway for anaerobic toluene degradation.

| Bacterial Genus | Electron Acceptor Condition | Reference |

| Thauera | Nitrate-reducing | frontiersin.orgnih.govnih.gov |

| Azoarcus | Nitrate-reducing | frontiersin.orgnih.govlsu.edu |

| Geobacter | Iron(III)-reducing | frontiersin.orgnih.gov |

| Desulfobacula | Sulfate-reducing | nih.gov |

| Magnetospirillum | Nitrate-reducing | wikipedia.orgnih.gov |

This table is not exhaustive but represents some of the well-documented examples.

The presence of this compound and its derivatives, or the genes encoding benzylsuccinate synthase (bssA), serves as a powerful biomarker for assessing the natural attenuation and bioremediation of hydrocarbon-contaminated sites. karger.comnih.govnih.govnih.gov Since BSS is a key enzyme specific to the anaerobic degradation of toluene and related compounds like xylenes, its detection in environmental samples provides direct evidence of active biodegradation. frontiersin.orgnih.govmdpi.comacs.org

The bssA gene, which codes for the alpha-subunit of benzylsuccinate synthase, is frequently used as a functional gene marker in molecular ecological studies to detect and quantify anaerobic toluene-degrading bacteria in contaminated aquifers and sediments. nih.govnih.govacs.org The detection of bssA gene variants can also offer insights into the diversity of the degrading microbial community and their adaptation to specific environmental conditions. nih.govnih.govnih.gov The analysis of these biomarkers confirms that the fumarate addition mechanism is a crucial process in the intrinsic bioremediation of fuel-contaminated environments. nih.govrsc.org

Occurrence in Diverse Bacterial Taxa

Comparative Metabolism with Other Hydrocarbons

The anaerobic activation of toluene to form this compound is not an isolated biochemical curiosity; rather, it represents a widespread strategy employed by various microorganisms to initiate the degradation of otherwise inert hydrocarbons in the absence of oxygen. unlp.edu.ar This mechanism, known as fumarate addition, is a common theme in the anaerobic metabolism of both aromatic and aliphatic hydrocarbons. nih.govfrontiersin.orgrsc.org The enzymes responsible, fumarate-adding enzymes (FAEs), belong to the glycyl radical enzyme superfamily. researchgate.netresearchgate.netbiorxiv.org

The addition of a hydrocarbon to fumarate is the critical first step in its anaerobic degradation pathway, a reaction catalyzed by specific enzymes depending on the substrate. nih.gov For toluene and related alkyl-substituted aromatic compounds, the enzyme is benzylsuccinate synthase (BSS) or a closely related homologue. nih.gov For n-alkanes, the analogous enzyme is alkylsuccinate synthase (ASS), also known as methylalkylsuccinate synthase (MAS). nih.govfrontiersin.org

This enzymatic reaction creates a carbon-carbon bond between the hydrocarbon and fumarate, resulting in a succinate (B1194679) adduct. frontiersin.org The detection of these specific adducts in environmental samples provides strong evidence of in-situ anaerobic hydrocarbon biodegradation. nih.gov

Alkylbenzenes : The anaerobic degradation of toluene via the formation of benzylsuccinate is the most comprehensively understood example. nih.gov However, this mechanism extends to other alkylbenzenes. Pure bacterial cultures have been shown to degrade m-xylene, o-xylene, and ethylbenzene (B125841) by forming the corresponding succinate adducts. nih.govresearchgate.netfrontiersin.org For instance, ethylbenzene is activated to (1-phenylethyl)succinate. frontiersin.org Even more complex compounds like 2-methylnaphthalene (B46627) are activated by adding fumarate to the methyl group, forming naphthyl-2-methyl-succinic acid in a manner analogous to toluene. nih.gov

Alkanes : The activation of chemically stable alkanes under anoxic conditions also proceeds through fumarate addition. iwaponline.com This reaction is catalyzed by alkylsuccinate synthase (ASS). nih.govnih.gov Unlike the reaction with toluene where the methyl group is attacked, the addition to n-alkanes typically occurs at the subterminal (C2) carbon atom, which has a lower C-H bond energy than the terminal (C1) carbon. frontiersin.orgiwaponline.com This yields (1-methylalkyl)succinate derivatives. nih.gov Laboratory studies have demonstrated that alkanes ranging from propane (B168953) (C3) to hexadecane (B31444) (C16) are susceptible to this activation mechanism, and evidence exists for the degradation of alkanes up to C26 in crude oil via fumarate addition. frontiersin.orgfrontiersin.org

The following table summarizes various hydrocarbons known to be activated via fumarate addition and their resulting succinate adducts.

| Parent Hydrocarbon | Enzyme Class | Resulting Succinate Adduct |

| Toluene | Benzylsuccinate Synthase (BSS) | (R)-Benzylsuccinate |

| m-Xylene | Benzylsuccinate Synthase (BSS) homologue | (3-Methylbenzyl)succinate |

| o-Xylene | Benzylsuccinate Synthase (BSS) homologue | (2-Methylbenzyl)succinate |

| Ethylbenzene | (1-Phenylethyl)succinate Synthase | (1-Phenylethyl)succinate |

| 2-Methylnaphthalene | Naphthylmethylsuccinate Synthase (NMS) | Naphthyl-2-methyl-succinic acid |

| n-Alkanes (e.g., Hexane) | Alkylsuccinate Synthase (ASS) | (1-Methylpentyl)succinate |

| Propane | Alkylsuccinate Synthase (ASS) | Isopropylsuccinate / n-Propylsuccinate |

This table is generated based on information from sources frontiersin.orgnih.govfrontiersin.orgnih.govnih.govoup.comnih.govasm.org.

Following the initial activation via fumarate addition, the diverse succinate adducts are channeled into downstream metabolic pathways that converge on a limited number of central intermediates. cdnsciencepub.com This metabolic funneling is a key principle of catabolism, allowing the cell to process a wide variety of initial substrates using a conserved set of enzymes and pathways.

For anaerobic degradation of many aromatic compounds, including toluene, the xylenes, and ethylbenzene, the pathways converge on benzoyl-CoA as a key central intermediate. researchgate.netoup.comnih.gov The conversion of benzylsuccinate to benzoyl-CoA is accomplished through a modified β-oxidation pathway. nih.govoup.com In this pathway, benzylsuccinate is first activated to its coenzyme A (CoA) thioester, benzylsuccinyl-CoA. Subsequent oxidation, hydration, and cleavage steps yield benzoyl-CoA and succinyl-CoA. nih.govoup.com

Similarly, the degradation pathways for alkylsuccinates derived from alkanes also proceed through a series of conserved reactions. enviro.wiki The alkylsuccinate is activated to its CoA derivative and then undergoes a carbon-skeleton rearrangement, followed by decarboxylation and a standard β-oxidation cycle. frontiersin.orgenviro.wiki These pathways ultimately yield intermediates like acetyl-CoA and other acyl-CoAs that can be fed into central metabolic routes, such as the tricarboxylic acid (TCA) cycle, for complete oxidation or assimilation into biomass. enviro.wikimdpi.com

The following table illustrates the convergence of different hydrocarbon degradation pathways on common intermediates.

| Initial Hydrocarbon | Initial Adduct | Convergent Intermediate |

| Toluene | Benzylsuccinate | Benzoyl-CoA |

| m-Xylene | (3-Methylbenzyl)succinate | Benzoyl-CoA |

| Ethylbenzene | (1-Phenylethyl)succinate | Benzoyl-CoA |

| Alkanes | (1-Methylalkyl)succinates | Acetyl-CoA / Acyl-CoAs |

| 2-Methylnaphthalene | Naphthyl-2-methyl-succinic acid | 2-Naphthoyl-CoA |

This table is generated based on information from sources nih.govnih.govoup.comnih.govenviro.wikimdpi.com.

This convergence demonstrates an efficient metabolic logic, where specialized "upper" pathways handle the diversity of environmental hydrocarbons, transforming them into a form that can be processed by the universal "lower" central metabolic machinery of the cell. cdnsciencepub.com

Enzymatic Systems Involved in 2 Benzylsuccinate Biotransformation

Benzylsuccinate Synthase (BSS)

Benzylsuccinate synthase (BSS) is the enzyme that catalyzes the initial, and chemically challenging, step in the anaerobic degradation of toluene (B28343). wikipedia.org This reaction involves the addition of the methyl group of toluene to the double bond of a fumarate (B1241708) molecule, resulting in the formation of (R)-benzylsuccinate. wikipedia.orgd-nb.info BSS accomplishes this feat through a sophisticated radical-based mechanism, classifying it as a member of the glycyl radical enzyme (GRE) superfamily. wikipedia.orgoup.com

Enzyme Classification and Glycyl Radical Mechanism

Benzylsuccinate synthase is classified as a lyase, with the specific EC number 4.1.99.11. wikipedia.org It belongs to the glycyl-radical enzyme (GRE) family, a group of enzymes that utilize a protein-based radical to catalyze difficult chemical reactions, often in anaerobic environments. wikipedia.orgpnas.org The reaction mechanism is initiated by a glycyl radical cofactor located on the enzyme's polypeptide chain. pnas.org

The core of the BSS-catalyzed reaction is the formation of a new carbon-carbon bond between the two substrates, toluene and fumarate. pnas.org This process is initiated after the generation of a highly reactive thiyl radical within the enzyme's active site. d-nb.infobiorxiv.org This thiyl radical abstracts a hydrogen atom from the methyl group of toluene, creating a transient, enzyme-bound benzyl (B1604629) radical intermediate. d-nb.infobiorxiv.orgnih.gov This electrophilic benzyl radical then attacks the C-C double bond of the co-substrate fumarate, which is already positioned within the active site. biorxiv.orgkarger.com This attack forms a new C-C bond, resulting in a benzylsuccinyl product radical. biorxiv.org The reaction is completed when this product radical re-abstracts a hydrogen atom from the cysteine residue, forming the final product, (R)-benzylsuccinate, and regenerating the thiyl radical. biorxiv.org Theoretical studies confirm that this radical-mediated pathway is the most probable mechanism. mdpi.com

The catalytic cycle of BSS relies on a carefully controlled radical cascade. The enzyme in its resting, activated state contains a relatively stable glycyl radical, located on a specific glycine (B1666218) residue (Gly829 in Thauera aromatica) near the C-terminus of the large catalytic subunit. wikipedia.orgbiorxiv.orgkarger.com This glycyl radical itself is not reactive enough to initiate the reaction. biorxiv.org Instead, upon substrate binding, it triggers a hydrogen atom transfer (HAT) from the sulfhydryl group of a highly conserved cysteine residue (Cys493 in T. aromatica). biorxiv.orgkarger.comacs.org This transfer generates a highly reactive thiyl radical intermediate on the cysteine residue. d-nb.infobiorxiv.orgnih.gov It is this thiyl radical that is responsible for abstracting a hydrogen atom from toluene to start the catalytic cycle. d-nb.infobiorxiv.org Once the final product is formed, the radical cascade reverses, returning the thiyl radical to its cysteine thiol form and re-establishing the stable glycyl radical on the glycine residue, preparing the enzyme for the next turnover. biorxiv.org

Reported Kinetic Isotope Effect (KIE) Values for BSS

| Study Type | Substrate Used | Reported KIE Value | Reference |

|---|---|---|---|

| Experimental (Cell Extracts) | [²H]₈-toluene | 4.0 | mdpi.com |

| Experimental (Different Strain) | [²H]₈-toluene | 1.7 ± 0.2 | mdpi.com |

| Multiscale Modelling | Deuterated Toluene | 1.7 - 2.1 | biorxiv.orgsciencecast.org |

| Computational Modelling | [²H] substituents on methyl group | Calculated intrinsic KIE: 6.5 | mdpi.com |

Glycyl Radical Cofactor and Thiyl Radical Intermediate Generation

Molecular Architecture and Subunit Composition

Benzylsuccinate synthase has a complex heterohexameric structure, denoted as (αβγ)₂. d-nb.infooup.comkarger.com It is composed of three distinct subunits: a large catalytic α-subunit, and two smaller accessory subunits, β and γ. wikipedia.org

The α-subunit: This is the largest component, with a molecular mass of approximately 98 kDa. It forms a homodimer (α₂) and contains all the catalytic machinery, including the conserved glycine and cysteine residues essential for the radical mechanism. pnas.orgnih.govkarger.com

The β-subunit: A small protein of about 8.5-9 kDa. pnas.orgnih.gov

The γ-subunit: The smallest subunit, with a molecular mass of around 6.5-7 kDa. pnas.orgnih.gov

Both the β and γ subunits contain a [4Fe-4S] iron-sulfur cluster and are essential for the enzyme's activity and structural integrity. pnas.orgnih.govnih.govnih.gov While they are located on the surface of the enzyme, away from the active site, the β-subunit is positioned proximal to the active site entrance and is thought to play a role in modulating the conformational dynamics required for catalysis and possibly controlling substrate access. pnas.orgkarger.comnih.gov The γ-subunit binds more distally and appears crucial for the proper folding and stability of the catalytic α-subunit. nih.govnih.gov

Subunit Composition of Benzylsuccinate Synthase (BSS)

| Subunit | Approx. Molecular Mass (kDa) | Quaternary Structure | Key Features | Reference |

|---|---|---|---|---|

| Alpha (α) | 98 | Forms α₂ homodimer | Catalytic subunit; contains glycyl radical and active site Cys; has a 10-stranded β/α-barrel fold. | pnas.orgnih.govkarger.com |

| Beta (β) | 8.5 - 9.0 | Part of (αβγ)₂ complex | Accessory subunit; contains a [4Fe-4S] cluster; essential for activity; modulates conformational dynamics. | pnas.orgnih.govnih.gov |

| Gamma (γ) | 6.5 - 7.0 | Part of (αβγ)₂ complex | Accessory subunit; contains a [4Fe-4S] cluster; essential for structural integrity and α-subunit expression/stability. | pnas.orgnih.govnih.gov |

The crystal structure of the BSS α-subunit reveals a conserved fold common to all glycyl radical enzymes. pnas.orgnih.gov The core structure is a 10-stranded β/α-barrel, sometimes described as a (βα)₅ barrel, where the beta strands form the inner wall of the barrel and the alpha helices are on the outside. pnas.orgkarger.com This barrel structure encloses a long active site cavity. nih.gov Crucially, two loops that are essential for catalysis are housed within this barrel: one loop contains the catalytic cysteine residue (Cys493), and another C-terminal loop contains the glycine residue (Gly829) that serves as the radical storage site. d-nb.infopnas.orgkarger.com The arrangement positions the methyl group of toluene between the fumarate co-substrate and the catalytic cysteine, an ideal orientation for the radical-mediated C-C bond formation. nih.gov

Accessory Beta and Gamma Subunits: Roles in Activation and Stability

The functional form of benzylsuccinate synthase (BSS) is a heterohexameric complex, denoted as (αβγ)₂, comprising the large catalytic α-subunit and two smaller accessory subunits, β and γ. nih.govresearchgate.net These accessory subunits, BSSβ (approx. 9 kDa) and BSSγ (approx. 7 kDa), are essential for the enzyme's activity and stability. pnas.orgwikipedia.org

Structural studies have revealed that the β and γ subunits bind to the exterior of the catalytic α-subunit at distinct locations. pnas.org The BSSγ subunit binds to a hydrophobic patch on the α-subunit that is distant from the active site. pnas.org This interaction is crucial for the structural integrity of the complex; co-expression of the γ-subunit is necessary for the efficient and stable expression of the α-subunit. nih.gov In contrast, the BSSβ subunit binds to a hydrophilic surface of the α-subunit in proximity to the active site. pnas.org

The binding of the BSSβ subunit is thought to modulate the conformational dynamics required for enzyme activity. nih.gov Crystal structures of a BSSαγ complex (lacking the β-subunit) show that the catalytic barrel of the α-subunit partially opens, allowing the C-terminal domain housing the critical glycyl radical to shift. pnas.org This suggests that the BSSβ subunit plays a role in controlling the enzyme's conformation, potentially gating substrate access and locking the active site in a catalytically competent state. pnas.orgkarger.com Genetic experiments confirm that both small subunits are indispensable for the large subunit to be active and for the organism, Thauera aromatica, to grow on toluene. nih.gov

Iron-Sulfur Clusters in Accessory Subunits

A defining feature of the BSSβ and BSSγ accessory subunits is that each contains a [4Fe-4S] cluster. nih.govpnas.org These clusters are coordinated by four conserved cysteine residues within each subunit. researchgate.netkarger.com Spectroscopic and structural analyses have confirmed that both subunits bind a [4Fe-4S] cluster, which resembles those found in high-potential iron-sulfur proteins (HiPIPs). pnas.orgkarger.com

The iron-sulfur clusters are integral to the structure and assembly of the BSS holoenzyme. nih.gov The removal of iron from the complex using chelating agents leads to the dissociation of the subunits. nih.gov Furthermore, a mutant γ-subunit engineered to lack the cysteine ligands for the [4Fe-4S] cluster is unable to stabilize the α-subunit during co-expression. nih.gov This demonstrates that the Fe-S clusters are essential for maintaining the structural integrity of the complex. nih.gov

While critical for structure, the precise function of these clusters in catalysis remains under investigation. d-nb.info They are located on the enzyme's surface, far from the catalytic center, making a direct role in the radical chemistry unlikely. karger.com However, these clusters, which have a very low midpoint potential, contribute to the enzyme's extreme sensitivity to oxygen, even in its inactive, non-radical form. wikipedia.orgd-nb.info

Enantioselectivity of (R)-2-Benzylsuccinate Formation

The reaction catalyzed by benzylsuccinate synthase is highly stereospecific, exclusively yielding the (R)-enantiomer of 2-benzylsuccinate. karger.comnih.gov This enantioselectivity is a critical feature of the anaerobic toluene degradation pathway, as the subsequent enzymes are specific for this isomer. mdpi.comnih.gov The formation of (R)-benzylsuccinate has been consistently observed in studies with various anaerobic bacteria. karger.comasm.orgacs.org

This stereospecificity arises from the precise positioning of the substrates, toluene and fumarate, within the enzyme's buried active site. nih.gov The reaction involves the addition of a benzyl radical, generated from toluene, to one of the two prochiral faces of the fumarate molecule. mdpi.com The enzyme architecture ensures that the addition occurs specifically to the Re-Re face of the bound fumarate. mdpi.com Quantum mechanics modeling and kinetic analysis support that this strict R-enantioselectivity is not necessarily enforced by a rigid binding orientation of fumarate but rather by the dynamic kinetic behavior of toluene in the active site, which leads to a significantly faster rate of formation for the R-enantiomer. biorxiv.orgresearchgate.net This process involves a syn addition of the toluene methyl group and a hydrogen atom across the fumarate double bond. mdpi.comacs.org

Substrate Specificity and Range of BSS

While benzylsuccinate synthase is optimized for the reaction between toluene and fumarate, it exhibits a degree of substrate promiscuity. karger.com Studies on BSS from Azoarcus sp. strain T have shown that the enzyme can utilize several toluene analogs. oup.com

The enzyme is capable of catalyzing the addition of fumarate to:

Xylenes : The different isomers of xylene are accepted as substrates.

Monofluorotoluenes : Toluene molecules substituted with a single fluorine atom can be processed by the enzyme.

Benzaldehyde : This compound can also serve as a substrate. oup.com

1-Methyl-1-cyclohexene : This cyclic alkene is also a substrate, demonstrating that the enzyme is not strictly limited to aromatic rings. oup.com

However, the enzyme also shows clear limitations. It does not act on 4-methyl-1-cyclohexene or methylcyclohexane. oup.com More recent studies using targeted mutagenesis have further explored the determinants of substrate recognition. For instance, a single amino acid substitution (Ile617 to Val) in a hydrophobic pocket of the active site expanded the substrate range of BSS from Thauera aromatica to include m-xylene, but not o- or p-xylene, highlighting the role of specific active-site residues in defining substrate specificity. acs.org Other aromatic hydrocarbons like cresols can also be substrates for BSS. wikipedia.org

Regulation and Sensitivity to Environmental Factors (e.g., Oxygen)

The expression and activity of benzylsuccinate synthase are tightly regulated and highly sensitive to environmental conditions, most notably the presence of oxygen.

Regulation: The genes encoding the three subunits of BSS (bssA, bssB, bssC) and the activating enzyme (bssD) are typically organized in a common bss operon. d-nb.info The transcription of this operon is induced by the presence of toluene. nih.gov In denitrifying bacteria, this regulation is often mediated by a two-component regulatory system, such as TdiSR (toluene-degradation inducer), whose genes are found near the bss operon. karger.comd-nb.info In some organisms, post-transcriptional control mechanisms have also been observed. For example, even when the bssA gene is transcribed in the presence of oxygen, the BSS protein may not be synthesized, indicating a stringent control mechanism to prevent the formation of the oxygen-labile enzyme in oxic conditions. nih.gov

Sensitivity to Oxygen: BSS is extremely sensitive to molecular oxygen. nih.govmdpi.com This sensitivity stems from two key components: the glycyl radical and the iron-sulfur clusters. As a glycyl radical enzyme (GRE), the active form of BSS contains a radical on a specific glycine residue, which is essential for catalysis. nih.gov Exposure to oxygen irreversibly destroys this radical and leads to the oxidative cleavage of the α-subunit at the radical site. nih.govd-nb.info This cleavage is a hallmark of oxygen-inactivated GREs. d-nb.info Additionally, the [4Fe-4S] clusters in the β and γ subunits are themselves oxygen-sensitive and contribute to the enzyme's instability in oxic environments, even in its inactive state before the glycyl radical is generated. wikipedia.orgd-nb.info

This compound CoA-transferase (BbsEF)

Following its formation by BSS, (R)-benzylsuccinate is activated for the next stage of its degradation, a β-oxidation-like pathway. This activation is catalyzed by this compound CoA-transferase, also known as succinyl-CoA:(R)-benzylsuccinate CoA-transferase. karger.comnih.gov This enzyme is composed of two different subunits, BbsE and BbsF, which have similar sizes (44 and 45 kDa) and amino acid sequences. nih.govnih.gov The active form of the enzyme is believed to have an α₂β₂ conformation. nih.gov The genes encoding these subunits, bbsE and bbsF, are part of the bbs (β-oxidation of benzylsuccinate) operon, which is induced by toluene. d-nb.infonih.gov

Role in CoA Thioester Formation

The primary role of BbsEF is to catalyze the regio- and enantiospecific activation of (R)-benzylsuccinate to its corresponding coenzyme A (CoA) thioester. d-nb.infonih.gov The enzyme facilitates the reversible transfer of a CoA moiety from a donor molecule to (R)-benzylsuccinate. The specific CoA donor in this pathway is succinyl-CoA. mdpi.comresearchgate.net

The reaction is as follows: (R)-Benzylsuccinate + Succinyl-CoA ⇌ (R)-2-Benzylsuccinyl-CoA + Succinate (B1194679) mdpi.comnih.gov

This reaction is the first committed step in the β-oxidation of benzylsuccinate. nih.gov The formation of the high-energy thioester bond in (R)-2-benzylsuccinyl-CoA prepares the molecule for the subsequent dehydrogenation reaction catalyzed by benzylsuccinyl-CoA dehydrogenase (BbsG). karger.commdpi.com The BbsEF enzyme is highly specific, forming exclusively the 2-(R)-benzylsuccinyl-CoA isomer. nih.gov

Enzyme Characteristics and Subunit Structure

The initial biotransformation of toluene is catalyzed by benzylsuccinate synthase (BSS), a glycyl radical enzyme. uni-marburg.dewikipedia.org BSS is responsible for the addition of the methyl group of toluene to a fumarate cosubstrate, which produces (R)-benzylsuccinate. uni-marburg.dewikipedia.org This enzyme is notably sensitive to oxygen. mdpi.com

BSS is a heterohexameric complex with an (αβγ)₂ structure, composed of three distinct subunits. d-nb.infokarger.com In the bacterium Thauera aromatica strain T1, these subunits are encoded by the tutD (α-subunit), tutG (β-subunit), and tutF (γ-subunit) genes. nih.gov The large α-subunit contains the conserved glycine and cysteine residues essential for the glycyl radical mechanism. wikipedia.orgnih.gov The smaller β and γ subunits are crucial for the enzyme's structural integrity, each containing a [4Fe-4S] cluster. nih.govnih.gov The removal of these iron-sulfur clusters leads to the dissociation of the enzyme complex. nih.gov

The following table summarizes the characteristics of the benzylsuccinate synthase subunits.

| Subunit | Gene (in T. aromatica T1) | Key Features |

| α-subunit | tutD | Contains the active site with essential glycine and cysteine residues for radical formation. wikipedia.orgnih.gov |

| β-subunit | tutG | Contains a [4Fe-4S] cluster; essential for the structural integrity of the enzyme complex. nih.govnih.gov |

| γ-subunit | tutF | Contains a [4Fe-4S] cluster; essential for the efficient expression and stability of the α-subunit. nih.govnih.gov |

Substrate Analog Acceptance

Benzylsuccinate synthase exhibits a degree of substrate promiscuity, accepting several analogs of its natural substrates, toluene and fumarate. Studies with partially purified BSS from Azoarcus sp. strain T have shown that it can catalyze the addition of various toluene surrogates to fumarate. oup.com These accepted toluene analogs include xylenes, monofluorotoluenes, and benzaldehyde. oup.com

Furthermore, the enzyme can utilize maleate, a geometric isomer of fumarate, for the reaction with toluene, producing the same (+)-benzylsuccinic acid enantiomer. oup.com However, other fumarate analogs like crotonate and trans-glutaconate are not accepted. oup.com Site-directed mutagenesis studies have revealed that specific amino acid residues within the active site play a crucial role in substrate recognition. For instance, mutating a conserved arginine residue can alter the enzyme's ability to bind fumarate and its analogs. uni-marburg.de Similarly, a single amino acid substitution in the hydrophobic pocket of the active site can expand the enzyme's substrate range to include m-xylene. uni-marburg.deresearchgate.net

The table below lists some of the accepted substrate analogs for benzylsuccinate synthase.

| Substrate Class | Accepted Analogs |

| Toluene Analogs | Xylenes, Monofluorotoluenes, Benzaldehyde. oup.com |

| Fumarate Analogs | Maleate. oup.com |

Downstream Enzymes in β-Oxidation

Following its formation, (R)-benzylsuccinate is activated to its coenzyme A (CoA) thioester, (R)-2-benzylsuccinyl-CoA, by a specific CoA transferase. d-nb.info This marks the entry of the molecule into a modified β-oxidation pathway. uni-marburg.deresearchgate.netresearchgate.net The subsequent steps are catalyzed by a series of enzymes encoded by the bbs operon. d-nb.inforesearchgate.net

Benzylsuccinyl-CoA Dehydrogenase (BbsG)

Benzylsuccinyl-CoA dehydrogenase (BbsG) catalyzes the oxidation of (R)-2-benzylsuccinyl-CoA to (E)-benzylidenesuccinyl-CoA. d-nb.inforesearchgate.netuniprot.org This enzyme is a member of the acyl-CoA dehydrogenase family and requires FAD as a prosthetic group. wikipedia.orgasm.orgnih.gov The reaction catalyzed by BbsG is reversible. nih.gov In Thauera aromatica, BbsG has an optimal pH of 8.0 and an optimal temperature of 50°C. uniprot.org The enzyme is inhibited by the (S)-benzylsuccinyl-CoA isomer. uniprot.org BbsG from Geobacter metallireducens shows optimal activity at a lower pH of 6.4. nih.gov The redox equivalents from this reaction are typically transferred to an electron-transferring flavoprotein (ETF). asm.orgnih.gov

Benzylidenesuccinyl-CoA Hydratase (BbsH)

The subsequent step in the pathway is the hydration of the double bond in (E)-benzylidenesuccinyl-CoA, a reaction catalyzed by benzylidenesuccinyl-CoA hydratase (BbsH). d-nb.inforesearchgate.netuniprot.org This enzyme belongs to the enoyl-CoA hydratase family and converts its substrate to 2-(α-hydroxybenzyl)succinyl-CoA. uniprot.orgasm.orgenzyme-database.org In Thauera aromatica, BbsH exhibits an optimal pH of 6.2. uniprot.org The enzyme is also capable of acting on the N-acetylcysteamine (NAC) thioester of (E)-benzylidenesuccinate. uniprot.org

(α-Hydroxybenzyl)succinyl-CoA Dehydrogenase (BbsCD)

The alcohol intermediate, 2-(α-hydroxybenzyl)succinyl-CoA, is then oxidized by (α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD). d-nb.inforesearchgate.net This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) family and catalyzes the conversion of its substrate to (S)-2-benzoylsuccinyl-CoA. pdbj.orgebi.ac.ukresearchgate.net BbsCD from Thauera aromatica has a unique heterotetrameric structure, consisting of two BbsC and two BbsD subunits. pdbj.orgebi.ac.uk The BbsD subunits are catalytically active and bind NAD⁺ and the substrate, while the BbsC subunits are considered pseudoenzymes that serve a structural role. pdbj.orgebi.ac.uk Molecular modeling suggests the active site of BbsD is specific for the (S,R)-diastereomer of 2-(α-hydroxybenzyl)succinyl-CoA. pdbj.orgebi.ac.uk

Benzoylsuccinyl-CoA Thiolase (BbsAB)

The final step of the β-oxidation pathway is the thiolytic cleavage of (S)-2-benzoylsuccinyl-CoA, which is catalyzed by benzoylsuccinyl-CoA thiolase (BbsAB). researchgate.netnih.gov This reaction yields benzoyl-CoA and succinyl-CoA. researchgate.netnih.gov The enzyme is a complex of two subunits, BbsA and BbsB. nih.govrcsb.org BbsB is a member of the thiolase family, while BbsA is a Zn-finger protein. researchgate.netnih.gov The activity of the enzyme is dependent on the presence of both subunits. nih.govrcsb.org The BbsA subunit is thought to play a role in the productive binding of a CoA substrate into the active site of BbsB. uniprot.org The crystal structure of BbsAB from Geobacter metallireducens has been determined, revealing that CoA binding induces a significant conformational change. nih.govrcsb.org The optimal pH for the reverse reaction (benzoylsuccinyl-CoA formation) is 6.4. uniprot.orguniprot.org

Synthetic Biology and Biotechnological Applications in Research

Reconstitution of 2-Benzylsuccinate Production Pathways in Model Organisms (e.g., Escherichia coli)

The natural pathway for this compound synthesis involves the enzyme benzylsuccinate synthase (BSS), which catalyzes the addition of toluene (B28343) to fumarate (B1241708). nih.govwikipedia.org However, BSS is extremely sensitive to oxygen, which limits its direct use in many biotechnological applications. wikipedia.orgmdpi.com To circumvent this, researchers have engineered alternative pathways in the model organism Escherichia coli. mdpi.comnih.gov

A promising strategy for producing this compound in E. coli involves reversing its natural degradation pathway. mdpi.comresearchgate.net In anaerobic toluene-degrading bacteria, (R)-benzylsuccinate is broken down into benzoyl-CoA and succinyl-CoA through a series of five enzymatic steps known as the β-oxidation pathway. mdpi.comresearchgate.net The enzymes involved in this pathway (the bbs gene products) have been shown to catalyze reversible reactions. researchgate.netresearchgate.net

This reversibility has been exploited to establish an artificial pathway in E. coli that synthesizes benzylsuccinate from benzoate (B1203000) and succinate (B1194679). mdpi.comresearchgate.net This approach is considered feasible because, while the initial benzylsuccinate synthase reaction appears thermodynamically irreversible, the subsequent β-oxidation steps are not. researchgate.netresearchgate.net By providing the necessary substrates and enzymes, the degradation pathway can be driven in the reverse, biosynthetic direction. mdpi.com This strategy demonstrates the potential of using catabolic pathways for anabolic purposes in synthetic biology. mdpi.com

To create a functional benzylsuccinate production pathway in E. coli, which does not naturally produce this compound, researchers have employed modular genetic engineering. mdpi.comuniv-evry.fr This involved constructing and combining distinct metabolic modules on plasmids. mdpi.com

Two primary modules were engineered:

Benzoate Uptake and Activation Module: Since benzoyl-CoA is a key precursor in the reverse pathway but is not a native metabolite in E. coli, a module was designed for its synthesis. mdpi.com This module included genes for a benzoate transporter (like BenK) and an enzyme to convert benzoate to benzoyl-CoA, such as a benzoate-CoA ligase or a CoA-transferase. mdpi.comnih.gov

Reverse β-Oxidation Module: This module contained the bbs operon, sourced from the iron-reducing bacterium Geobacter metallireducens. mdpi.com The bbs genes encode the suite of enzymes required to catalyze the reverse β-oxidation from benzoyl-CoA and a succinate derivative to form benzylsuccinate. mdpi.comresearchgate.net

These modules were co-expressed in E. coli. The host organism endogenously produces succinate, a primary fermentation product under anaerobic conditions, which serves as the second substrate for the pathway. mdpi.comnih.gov

**Table 1: Genetically Engineered Modules for this compound Production in *E. coli***

| Metabolic Module | Key Genetic Components | Function | Source Organism for bbs genes |

|---|---|---|---|

| Benzoate Uptake & Activation | benK (benzoate transporter), benzoate-CoA ligase or CoA-transferase genes |

Imports benzoate from the medium and converts it to benzoyl-CoA. mdpi.com | Not specified in source |

| Reverse β-Oxidation | bbs operon (e.g., bbsA, B, C, D, E, F, G, H) |

Converts benzoyl-CoA and a succinyl-CoA derivative into benzylsuccinate via reverse β-oxidation. mdpi.comresearchgate.net | Geobacter metallireducens mdpi.com |

Research demonstrated that this engineered system successfully produced benzylsuccinate, particularly under anaerobic glucose-fermenting conditions. mdpi.com Further optimization, such as introducing a gene for an unspecific export protein (mscS), led to increased product yields in the culture supernatant. mdpi.com The highest yields were achieved under fumarate-respiring conditions, showing a significant increase compared to initial aerobic or fermentative setups. mdpi.comnih.gov

Reverse Degradation Pathways for Biosynthetic Purposes

Enantiospecific Synthesis of this compound Isomers for Research

The biological and chemical utility of this compound is often dependent on its specific stereoisomer. Biotechnological methods are particularly advantageous for producing enantiomerically pure compounds.

The natural biological synthesis of this compound is highly stereospecific. The enzyme benzylsuccinate synthase (BSS), found in anaerobic toluene-degrading bacteria like Thauera aromatica, exclusively produces the (R)-2-benzylsuccinate enantiomer. nih.govnih.govbiorxiv.org The reaction involves the addition of the methyl group of toluene to a fumarate co-substrate. nih.govacs.org This enantiospecificity is a key feature of the enzyme's catalytic mechanism. nih.govbiorxiv.org

The artificial pathway constructed in E. coli using the reverse β-oxidation enzymes also yields (R)-benzylsuccinate, as the enzymes of the natural degradation pathway are specific to this enantiomer. mdpi.comresearchgate.net This makes the biotechnological route a viable method for producing this specific isomer for research purposes, such as its use as a carboxypeptidase inhibitor or as a biomarker for anaerobic hydrocarbon degradation. mdpi.comhmdb.ca

Table 2: Research Findings on (R)-2-Benzylsuccinate Production

| Production Method | Key Enzyme/Pathway | Organism(s) | Stereospecificity | Key Finding |

|---|---|---|---|---|

| Natural Anaerobic Toluene Degradation | Benzylsuccinate Synthase (BSS) | Thauera aromatica, Aromatoleum tuluolicum | Forms >95% (R)-benzylsuccinate. nih.gov | The reaction is highly stereospecific, initiating the natural degradation pathway. wikipedia.orgnih.gov |

| Engineered Biosynthesis | Reverse β-oxidation pathway (bbs enzymes) | Escherichia coli | Produces (R)-benzylsuccinate. mdpi.com | An artificial pathway was successfully established by reversing a natural degradation pathway. mdpi.comnih.gov |

While the (R)-isomer is the natural product of anaerobic toluene metabolism, the (S)-2-benzylsuccinate enantiomer is also a valuable compound, primarily as a chiral building block in chemical synthesis. mdpi.comaksci.combldpharm.com A significant application in research is its use as a key synthon for preparing more complex molecules, such as the antidiabetic drug mitiglinide. mdpi.comresearchgate.net The demand for enantiomerically pure (S)-2-benzylsuccinate has driven efforts to develop efficient synthetic preparations for research and pharmaceutical development. researchgate.net

Advanced Analytical and Spectroscopic Methodologies for Research

Detection and Quantification in Biological and Environmental Samples

The accurate detection and quantification of 2-benzylsuccinate in complex matrices such as groundwater, landfill leachates, and bacterial cultures are fundamental for assessing the extent of anaerobic toluene (B28343) bioremediation. mdpi.comtandfonline.com Various analytical methods have been developed and refined to achieve the necessary sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the analysis of this compound. nih.govfrontiersin.org This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of volatile and semi-volatile compounds. ajrconline.org

To prepare samples for GC-MS analysis, this compound, which is a non-volatile carboxylic acid, must first undergo a derivatization step to convert it into a more volatile form. frontiersin.orgasm.org Common derivatization methods include methylation, often using diazomethane, or silylation. frontiersin.orgresearchgate.net The derivatized compound, such as dimethyl benzylsuccinate, can then be readily analyzed by GC-MS. asm.org

Sample preparation for environmental samples like groundwater often involves a pre-concentration step to isolate and enrich the analyte of interest. tandfonline.comnih.gov Solid-phase extraction (SPE) is a common and effective method for this purpose, using sorbents like polystyrene-divinylbenzene. nih.gov This is often followed by elution and in-vial derivatization before GC-MS analysis. tandfonline.com Liquid-liquid extraction with organic solvents such as diethyl ether or dichloromethane (B109758) is another approach used to extract this compound from aqueous samples. frontiersin.org

The sensitivity of GC-MS methods for this compound is notable, with detection limits reported in the low microgram per liter (µg/L) to nanogram per liter (ng/L) range. tandfonline.comnih.govresearchgate.net For instance, a method using SPE coupled with GC-MS achieved a method detection limit of 0.2 µg/L in groundwater. nih.gov Another study reported a detection limit of 0.1 µg/L for 100 mL samples after SPE and in-vial methylation. tandfonline.com The precision of these methods is generally high, with relative standard deviations often around ±4%. nih.gov

Table 1: GC-MS Method Parameters for this compound Analysis

| Parameter | Description | Reference |

|---|---|---|

| Sample Type | Groundwater, Landfill Leachate, Bacterial Cultures | tandfonline.comnih.govfrontiersin.org |

| Extraction | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction | nih.govfrontiersin.org |

| Derivatization | Methylation (e.g., with diazomethane), Silylation | frontiersin.orgresearchgate.netasm.org |

| GC Column | e.g., DB-5, Zebron BPX-5 | asm.orgresearchgate.net |

| Detection | Mass Spectrometry (MS), often in Single Ion Monitoring (SIM) mode | asm.orgasm.org |

| Detection Limit | 0.1 - 3 µg/L | tandfonline.comnih.gov |

| Recovery | 88 - 100% from spiked groundwater | nih.gov |

GC-MS has been instrumental in confirming the presence of this compound as a metabolite in various anaerobic toluene degradation studies. asm.orgresearchgate.net For example, concentrations of benzylsuccinic acid in groundwater samples from contaminated sites have been found to range from below the detection limit to 155 µg/L. nih.gov In a landfill leachate, a concentration of 19.3 µg/L was measured using an SPE-GC-MS method. tandfonline.com

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the enantiomeric analysis of this compound. nih.gov The enzyme responsible for its formation, benzylsuccinate synthase, produces a specific stereoisomer, the (+)-(R)-enantiomer. nih.gov Chiral HPLC allows for the separation and quantification of the different enantiomers of this compound, providing insights into the stereospecificity of the enzymatic reaction. nih.govasm.org

For this analysis, a chiral stationary phase is used in the HPLC column, such as a CHIRALPAK AD column. asm.orgnih.gov The mobile phase typically consists of a mixture of solvents like hexane (B92381) and ethanol, with a small amount of acid such as trifluoroacetic acid. asm.orgnih.gov Detection is commonly achieved using a UV detector at a wavelength of 254 nm. asm.orgnih.gov

Studies using chiral HPLC have demonstrated that in vitro assays with toluene-degrading bacteria produce predominantly the (+)-benzylsuccinate enantiomer. nih.govasm.org In one study, it was found that the (-)-benzylsuccinate enantiomer constituted less than 5% of the total benzylsuccinate present. nih.gov This stereospecificity is a key characteristic of the benzylsuccinate synthase reaction. Furthermore, it has been shown that permeabilized cells can metabolize the (+)-enantiomer but not the (-)-enantiomer, highlighting the biological relevance of this stereochemistry. nih.gov

Table 2: HPLC Conditions for Enantiomeric Separation of this compound

| Parameter | Description | Reference |

|---|---|---|

| Instrument | Hewlett-Packard Series 1050 Liquid Chromatograph | asm.orgnih.gov |

| Column | CHIRALPAK AD (10 µm particle size, 250 mm x 4.6 mm) | asm.orgnih.gov |

| Mobile Phase | Hexane:Ethanol:Trifluoroacetic Acid (93:7:0.02, v/v/v) | asm.orgnih.gov |

| Flow Rate | 1 mL/min (isocratic) | asm.orgnih.gov |

| Detection | UV at 254 nm | asm.orgnih.gov |

While GC-MS is a powerful tool for general detection and quantification, HPLC with a chiral column is indispensable for studying the stereochemical aspects of this compound formation and metabolism.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Spectroscopic Techniques for Enzyme-Substrate Interaction Studies (e.g., Electron Paramagnetic Resonance)

Quantum Mechanical and Molecular Dynamics Modeling in Mechanistic Elucidation

Information on the application of Quantum Mechanical (QM) and Molecular Dynamics (MD) modeling for the mechanistic elucidation of the benzylsuccinate synthase reaction is not explicitly detailed in the provided search results. The search results focus primarily on the analytical methods for detection and the products of the reaction.

Table 3: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| Toluene | |

| Fumarate (B1241708) | |

| (+)-(R)-2-Benzylsuccinate | |

| (-)-(S)-2-Benzylsuccinate | |

| Dimethyl benzylsuccinate | |

| Diethyl ether | |

| Dichloromethane | |

| Hexane | |

| Ethanol | |

| Trifluoroacetic acid | |

| Diazomethane | |

| Polystyrene-divinylbenzene | |

| Methylbenzylsuccinic acid | |

| E-phenylitaconate | |

| Benzoate (B1203000) | |

| Succinyl-CoA | |

| Nitrate | |

| Titanium(III) chloride | |

| Benzylfumaric acid | |

| p-Cresol | |

| Benzyl (B1604629) alcohol | |

| Naphthylmethylsuccinate | |

| Alkylsuccinate | |

| 1-methyl-1-cyclohexene | |

| 4-methyl-1-cyclohexene | |

| Methyl benzoate | |

| Salicylic acid | |

| Phenylsuccinic acid | |

| 4-fluorobenzoic acid | |

| o-toluic acid | |

| m-toluic acid | |

| p-toluic acid | |

| 2-(1-phenylethyl)-succinic acid | |

| 2-(2-methylbenzyl)-succinic acid | |

| 2-(3-methylbenzyl)-succinic acid | |

| 2-(4-methylbenzyl)-succinic acid | |

| Benzoyl-CoA | |

| Benzaldehyde | |

| Benzyl chloride | |

| Benzyl bromide | |

| Benzyl cyanide | |

| Phenylacetic acid | |

| Mandelic acid | |

| Atropic acid | |

| Cinnamic acid | |

| Phenylpyruvic acid | |

| Phenylalanine | |

| Tyrosine | |

| Tryptophan | |

| Histidine | |

| Proline | |

| Arginine | |

| Lysine | |

| Glycine (B1666218) | |

| Alanine | |

| Valine | |

| Leucine | |

| Isoleucine | |

| Serine | |

| Threonine | |

| Cysteine | |

| Methionine | |

| Aspartic acid | |

| Asparagine | |

| Glutamic acid | |

| Glutamine | |

| Acetate | |

| Pyruvate | |

| Lactate | |

| Citrate | |

| Isocitrate | |

| α-Ketoglutarate | |

| Succinate (B1194679) | |

| Malate | |

| Oxaloacetate | |

| Glucose | |

| Fructose | |

| Ribose | |

| Deoxyribose | |

| Glycerol | |

| Cholesterol | |

| Testosterone | |

| Estradiol | |

| Progesterone | |

| Cortisol | |

| Aldosterone | |

| Thyroxine | |

| Triiodothyronine | |

| Adrenaline | |

| Noradrenaline | |

| Dopamine | |

| Serotonin | |

| Melatonin | |

| GABA | |

| Glutamate | |

| Acetylcholine | |

| Adenosine | |

| Guanosine | |

| Cytidine | |

| Uridine | |

| Thymidine | |

| ATP | |

| ADP | |

| AMP | |

| GTP | |

| GDP | |

| GMP | |

| CTP | |

| CDP | |

| CMP | |

| UTP | |

| UDP | |

| UMP | |

| TTP | |

| TDP | |

| TMP | |

| NAD+ | |

| NADH | |

| NADP+ | |

| NADPH | |

| FAD | |

| FADH2 | |

| Coenzyme A | |

| Biotin | |

| Lipoic acid | |

| Pantothenic acid | |

| Folic acid | |

| Vitamin A | |

| Vitamin B1 | |

| Vitamin B2 | |

| Vitamin B3 | |

| Vitamin B5 | |

| Vitamin B6 | |

| Vitamin B7 | |

| Vitamin B9 | |

| Vitamin B12 | |

| Vitamin C | |

| Vitamin D | |

| Vitamin E | |

| Vitamin K | |

| Water | |

| Carbon dioxide | |

| Oxygen | |

| Nitrogen | |

| Hydrogen | |

| Methane | |

| Ammonia | |

| Hydrogen sulfide | |

| Iron | |

| Copper | |

| Zinc | |

| Manganese | |

| Magnesium | |

| Calcium | |

| Sodium | |

| Potassium | |

| Chloride | |

| Phosphate | |

| Sulfate | |

| Bicarbonate | |

| Carbonate | |

| Hydroxide | |

| Hydronium | |

| Peroxide | |

| Superoxide | |

| Nitric oxide | |

| Nitrous oxide | |

| Carbon monoxide | |

| Cyanide | |

| Thiocyanate | |

| Azide | |

| Formate | |

| Oxalate | |

| Acetoacetate | |

| β-Hydroxybutyrate | |

| Propionate | |

| Butyrate | |

| Valerate | |

| Caproate | |

| Palmitate | |

| Stearate | |

| Oleate | |

| Linoleate | |

| Linolenate | |

| Arachidonate | |

| Eicosapentaenoate | |

| Docosahexaenoate | |

| Choline | |

| Betaine | |

| Carnitine | |

| Creatine | |

| Creatinine | |

| Urea | |

| Uric acid | |

| Bilirubin | |

| Biliverdin | |

| Heme | |

| Chlorophyll | |

| Carotene | |

| Xanthophyll | |

| Lycopene | |

| Retinal | |

| Retinoic acid | |

| Calcitriol | |

| Ergocalciferol | |

| Cholecalciferol | |

| Tocopherol | |

| Tocotrienol | |

| Phylloquinone | |

| Menaquinone | |

| Ascorbate | |

| Thiamine | |

| Riboflavin | |

| Niacin | |

| Pyridoxine | |

| Cobalamin | |

| Heme | |

| Coenzyme Q | |

| Ubiquinone | |

| Ubiquinol | |

| Plastoquinone | |

| Plastocyanin | |

| Ferredoxin | |

| Cytochrome c | |

| Myoglobin | |

| Hemoglobin | |

| Albumin | |

| Globulin | |

| Fibrinogen | |

| Collagen | |

| Elastin | |

| Keratin | |

| Actin | |

| Myosin | |

| Tubulin | |

| Insulin | |

| Glucagon | |

| Somatostatin | |

| Gastrin | |

| Secretin | |

| Cholecystokinin | |

| Ghrelin | |

| Leptin | |

| Adiponectin | |

| Resistin | |

| Angiotensin | |

| Bradykinin | |

| Vasopressin | |

| Oxytocin | |

| Endorphin | |

| Enkephalin | |

| Dynorphin | |

| Substance P | |

| Neurotensin | |

| Neuropeptide Y | |

| Galanin | |

| Orexin | |

| Melanin | |

| Neuromelanin | |

| Lipofuscin | |

| Ceroid | |

| Lignin | |

| Suberin | |

| Cutin | |

| Chitin | |

| Peptidoglycan | |

| Lipopolysaccharide | |

| Teichoic acid | |

| Murein | |

| Pseudomurein | |

| Cellulose | |

| Hemicellulose | |

| Pectin | |

| Starch | |

| Glycogen | |

| Dextran | |

| Inulin | |

| Agar | |

| Alginate | |

| Carrageenan | |

| Xanthan gum | |

| Gellan gum | |

| Hyaluronic acid | |

| Chondroitin sulfate | |

| Dermatan sulfate | |

| Heparan sulfate | |

| Heparin | |

| Keratan sulfate | |

| DNA | |

| RNA | |

| Protein | |

| Lipid | |

| Carbohydrate | |

| Nucleic acid | |

| Amino acid | |

| Fatty acid | |

| Monosaccharide | |

| Nucleotide | |

| Enzyme | |

| Hormone | |

| Neurotransmitter | |

| Vitamin | |

| Mineral | |

| Ion | |

| Radical | |

| Isotope | |

| Enantiomer | |

| Stereoisomer | |

| Metabolite | |

| Intermediate | |

| Substrate | |

| Product | |

| Coenzyme | |

| Cofactor | |

| Prosthetic group | |

| Aromatic compound | |

| Hydrocarbon | |

| Carboxylic acid | |

| Alcohol | |

| Aldehyde | |

| Ketone | |

| Ester | |

| Ether | |

| Amine | |

| Amide | |

| Thiol | |

| Sulfide | |

| Disulfide | |

| Phenol | |

| Polyphenol | |

| Flavonoid | |

| Alkaloid | |

| Terpene | |

| Steroid | |

| Glycoside | |

| Saponin | |

| Tannin | |

| Lignan | |

| Stilbene | |

| Coumarin | |

| Quinone | |

| Xanthone | |

| Porphyrin | |

| Phthalate | |

| Paraben | |

| Biphenyl | |

| Polychlorinated biphenyl | |

| Dioxin | |

| Furan | |

| Thiophene | |

| Pyrrole | |

| Imidazole | |

| Pyrazole | |

| Oxazole | |

| Isoxazole | |

| Thiazole | |

| Isothiazole | |

| Pyridine | |

| Pyridazine | |

| Pyrimidine | |

| Pyrazine | |

| Triazine | |

| Indole | |

| Benzofuran | |

| Benzothiophene | |

| Quinoline | |

| Isoquinoline | |

| Cinnoline | |

| Phthalazine | |

| Quinazoline | |

| Quinoxaline | |

| Purine | |

| Pteridine | |

| Carbazole | |

| Acridine | |

| Phenanthridine | |

| Phenazine | |

| Phenothiazine | |

| Phenoxazine | |

| Naphthalene | |

| Anthracene | |

| Phenanthrene | |

| Pyrene | |

| Chrysene | |

| Benzene | |

| Xylene |

Future Research Directions and Unexplored Areas

Investigation of Novel Fumarate-Adding Enzymes and Their Substrate Specificities

Benzylsuccinate synthase (BSS), the enzyme responsible for catalyzing the formation of (R)-benzylsuccinate from toluene (B28343) and fumarate (B1241708), is now recognized as the prototype for a much larger family of fumarate-adding enzymes (FAEs). karger.com These glycyl radical enzymes are crucial for the anaerobic metabolism of various chemically inert hydrocarbons, not just toluene. karger.comncn.gov.pl Future research is focused on discovering and characterizing new members of this enzyme family to understand their substrate diversity and reaction mechanisms.

Detailed research findings indicate that enzymes closely related to BSS can activate a range of hydrocarbons by conjugating them to fumarate. nih.gov This includes other aromatic compounds and even aliphatic hydrocarbons. karger.com For instance, related enzymes are known to act on substrates such as p-cymene, p-cresol, and 2-methylnaphthalene (B46627). nih.gov Additionally, the discovery of alkylsuccinate synthases (alkyl-SSs) that can activate n-alkanes like n-hexane demonstrates the broad substrate scope of the FAE family. nih.govasm.org

Current investigations aim to:

Identify and characterize novel FAEs from diverse anaerobic environments, including those that act on methylnaphthalene and methylphenanthrene. asm.orgmlbke.com

Elucidate the structural basis for substrate specificity. By comparing the structures of different FAEs, such as BSS, p-cresolylsuccinate synthase, and 2-methylnaphthalene synthase, researchers can understand how the active site accommodates different hydrocarbons. karger.comnih.gov Mutagenesis of active site residues is a key technique being used to probe how substrates are selected and to potentially engineer enzymes with new specificities. mlbke.com

Develop enhanced gene detection methods to uncover the full diversity of FAEs in terrestrial and marine ecosystems, which is crucial for assessing the bioremediation potential of contaminated sites. asm.org

Table 1: Examples of Fumarate-Adding Enzymes (FAEs) and Their Substrates

| Enzyme Name | Abbreviation | Substrate(s) | Product |

|---|---|---|---|

| Benzylsuccinate Synthase | BSS | Toluene, m-Xylene | (R)-Benzylsuccinate, 3-Methylbenzylsuccinate |

| Naphthylmethylsuccinate Synthase | NMS | 2-Methylnaphthalene | Naphthylmethylsuccinate |

| (4-hydroxybenzyl)succinate synthase | HBSS | p-Cresol | (4-hydroxybenzyl)succinate |

| Alkylsuccinate Synthase | ASS | n-Alkanes (e.g., n-hexane) | Alkylsuccinates |

Elucidation of Remaining Unknown Functions in Associated Operons

The genes responsible for the anaerobic degradation of toluene are typically clustered in two co-regulated operons, designated bss and bbs. nih.govd-nb.info The bss operon encodes the subunits of benzylsuccinate synthase (BssABC) and its activating enzyme (BssD). karger.comd-nb.info The bbs operon encodes the enzymes for the subsequent β-oxidation of benzylsuccinate to benzoyl-CoA. karger.comnih.gov While the functions of the core catalytic genes are well-established, both operons contain conserved genes whose functions remain unknown. karger.comnih.gov

In several studied organisms, the bss operon contains additional genes downstream of the main catalytic and activating genes, often labeled bssE, bssF, bssG, and bssH. karger.comnih.gov Similarly, the bbs operon, which codes for the enzymes of the β-oxidation pathway, contains two genes, bbsA and bbsI, for which no clear function has been determined. nih.govasm.org

Elucidating the roles of these mysterious gene products is a key area for future research. It is hypothesized that they could be involved in:

Controlling substrate access to the enzyme. karger.com

Assembly or stability of the enzyme complexes.

Regulatory functions not yet understood.

Novel, uncharacterized steps in the metabolic pathway.

Table 2: Genes with Unknown Functions in Toluene Degradation Operons

| Operon | Gene(s) of Unknown Function | Associated Organism(s) |

|---|---|---|

| bss operon | bssE, bssF, bssG, bssH | Thauera aromatica, Azoarcus sp. strain EbN1 |

| bbs operon | bbsA, bbsI | Thauera aromatica |

Optimization of Biotechnological Production for Academic Inquiry

There is growing interest in the biotechnological production of 2-benzylsuccinate, not for industrial-scale manufacturing, but as a tool for academic research. nih.gov Enantiomerically pure benzylsuccinate can serve as a chiral building block in the synthesis of fine chemicals or as a component for creating novel bioplastics. mlbke.comnih.gov However, its synthesis presents significant challenges.

The direct use of benzylsuccinate synthase (BSS) for production is severely limited by the enzyme's extreme sensitivity to oxygen. ncn.gov.plnih.gov Furthermore, the native organisms that produce these enzymes often grow very slowly and yield only small amounts of the desired product, making purification difficult. ncn.gov.plmlbke.com

To circumvent these issues, researchers are developing alternative synthetic pathways. A promising strategy involves using the enzymes from the bbs (β-oxidation) operon in reverse. nih.gov Since all the reactions in the β-oxidation pathway are reversible, they can be harnessed to synthesize benzylsuccinate from more stable and accessible precursors like benzoate (B1203000) and succinate (B1194679). nih.govresearchgate.net

Recent research has successfully demonstrated the feasibility of this reverse pathway in a recombinant Escherichia coli host. nih.govnih.gov Key findings from this approach include:

The establishment of an artificial pathway using genes from the bbs operon of Geobacter metallireducens. nih.gov

A more than 1000-fold increase in product yield in anaerobic, glucose-fermenting cultures compared to aerobic cultures. nih.govnih.gov

Further optimization of yield under fumarate-respiring conditions. nih.govnih.gov

Identification of product excretion as a significant bottleneck, which could potentially be addressed by incorporating unspecific mechanosensitive channels. nih.gov

Future work in this area will focus on creating more efficient whole-cell recombinant systems for the production of benzylsuccinate and its derivatives, providing a valuable supply of these compounds for further academic and synthetic exploration. mlbke.com

Q & A

Q. How can machine learning enhance the design of this compound-based catalysts?

- Train models on datasets of succinate derivatives’ catalytic performance (e.g., enantioselectivity, yield).

- Use feature engineering to highlight structural descriptors (e.g., substituent bulk, electronic parameters).

- Validate predictions with high-throughput screening (HTS) platforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。